molecular formula C27H26O17 B1255075 luteolin 7-O-[(beta-D-glucosyluronic acid)-(1->2)-(beta-D-glucosiduronic acid)]

luteolin 7-O-[(beta-D-glucosyluronic acid)-(1->2)-(beta-D-glucosiduronic acid)]

Cat. No. B1255075
M. Wt: 622.5 g/mol
InChI Key: YUGIACRENOQGMV-DBFWEQBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Luteolin 7-O-[(beta-D-glucosyluronic acid)-(1->2)-(beta-D-glucosiduronic acid)] is a luteolin O-glucuronoside.

Scientific Research Applications

Antistress Activity

Luteolin derivatives have been identified in Ocimum sanctum (holy basil) and shown to exhibit promising antistress effects. These compounds normalized hyperglycemia, plasma corticosterone, plasma creatine kinase, and adrenal hypertrophy in male Sprague-Dawley rats, indicating their potential in stress management (Gupta et al., 2007).

Inhibition of Advanced Glycation End Products

Compounds including luteolin derivatives isolated from Platycodon grandiflorum demonstrated inhibitory activity against the formation of advanced glycation end products, suggesting potential applications in managing diabetic complications (Jang et al., 2010).

Anti-inflammatory Effects

Studies on Salix matsudana leaves revealed that luteolin derivatives significantly inhibited the production of 12-hydroxy-5, 8, 10, 14-eicosatetraenoic acid, a key factor in inflammation (Zheng et al., 2005).

Absorption and Metabolism

Research on the absorption and metabolism of luteolin in rats and humans highlighted the differences in how these species process luteolin. This study is crucial in understanding how luteolin derivatives may behave differently in various organisms (Hayasaka et al., 2018).

Estrogenic Activity

Luteolin derivatives from Achillea millefolium have shown estrogenic activity, indicating potential applications in phytoestrogen-based therapies (Innocenti et al., 2007).

Gastroprotective Effects

A study on the effects of luteolin-7-O-β-d-glucuronopyranoside demonstrated its potential in treating reflux esophagitis and gastritis, highlighting its gastroprotective properties (Min et al., 2006).

Enhanced Bioavailability in Traditional Preparations

Investigations into the uptake of luteolin derivatives from traditional plant preparations like Artemisia afra suggested that these compounds might have better bioavailability and efficacy in vivo compared to pure solutions (Mukinda et al., 2010).

properties

Molecular Formula

C27H26O17

Molecular Weight

622.5 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-6-carboxy-2-[2-(3,4-dihydroxyphenyl)-4-oxochromen-7-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C27H26O17/c28-11-4-1-8(5-13(11)30)14-7-12(29)10-3-2-9(6-15(10)41-14)40-27-23(19(34)18(33)22(43-27)25(38)39)44-26-20(35)16(31)17(32)21(42-26)24(36)37/h1-7,16-23,26-28,30-35H,(H,36,37)(H,38,39)/t16-,17-,18-,19-,20+,21-,22-,23+,26-,27+/m0/s1

InChI Key

YUGIACRENOQGMV-DBFWEQBMSA-N

Isomeric SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=C(C=C3)OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
luteolin 7-O-[(beta-D-glucosyluronic acid)-(1->2)-(beta-D-glucosiduronic acid)]
Reactant of Route 2
luteolin 7-O-[(beta-D-glucosyluronic acid)-(1->2)-(beta-D-glucosiduronic acid)]
Reactant of Route 3
luteolin 7-O-[(beta-D-glucosyluronic acid)-(1->2)-(beta-D-glucosiduronic acid)]
Reactant of Route 4
luteolin 7-O-[(beta-D-glucosyluronic acid)-(1->2)-(beta-D-glucosiduronic acid)]
Reactant of Route 5
luteolin 7-O-[(beta-D-glucosyluronic acid)-(1->2)-(beta-D-glucosiduronic acid)]
Reactant of Route 6
luteolin 7-O-[(beta-D-glucosyluronic acid)-(1->2)-(beta-D-glucosiduronic acid)]

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